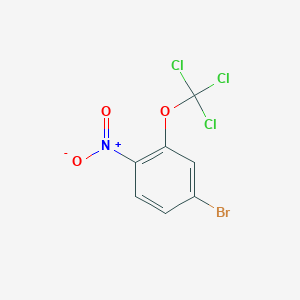

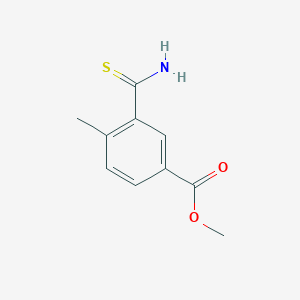

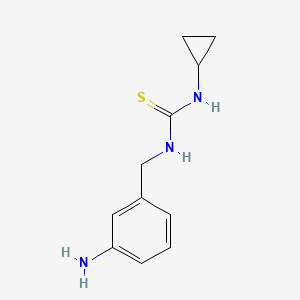

![molecular formula C12H14N2O B1403970 (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one CAS No. 1261061-19-1](/img/structure/B1403970.png)

(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1 H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1 H)-ones and their reaction mechanisms .Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a molar mass of 130.150 g·mol −1 .Aplicaciones Científicas De Investigación

Heterogeneous Catalysis

Quinoxalin-2(1H)-ones, including (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one , have been utilized in heterogeneous catalytic reactions . These reactions are significant for their role in direct C–H functionalization, which is a valuable process in organic synthesis. The ability to selectively activate and modify C–H bonds in these compounds allows for the creation of complex molecules without the need for pre-functionalized substrates .

Pharmaceutical Applications

The quinoxaline moiety is known for its versatile pharmacology . It has been studied extensively for its potential use against various targets, receptors, or microorganisms. The wide range of biological activities makes quinoxalines, including our compound of interest, valuable in drug discovery and development .

Synthetic Chemistry

In synthetic chemistry, quinoxalin-2(1H)-ones serve as key intermediates for the synthesis of more complex biheterocyclic systems. They undergo acid-catalyzed rearrangements that can lead to the formation of benzimidazoles when exposed to nucleophilic reactants .

Light-Induced Reactions

Recent developments have shown that quinoxalin-2(1H)-ones can undergo visible light-induced reactions . This opens up new avenues for conducting chemical transformations using sustainable light sources instead of traditional thermal or chemical methods .

Mechanistic Studies

Understanding the mechanisms of reactions involving quinoxalin-2(1H)-ones is crucial for extending these processes to other compounds. Mechanistic studies provide insights into how these reactions occur and can guide synthetic chemists in designing new synthetic routes .

Analytical Chemistry

Finally, quinoxalin-2(1H)-ones can be employed in analytical chemistry as derivatization agents or standards due to their well-defined properties and reactivity.

Each application field presents a unique set of opportunities for scientific research involving (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one and related compounds.

MDPI - Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1 H)-ones Springer - Quinoxalines: Synthesis, Reactions, Mechanisms and Structure Springer - Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivatives

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been known to target akt kinases , which play a key role in tumor cell survival and proliferation .

Mode of Action

Quinoxaline derivatives have been reported to inhibit akt kinase , which could lead to the suppression of tumor cell survival and proliferation .

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities .

Pharmacokinetics

Quinoxaline derivatives have been reported to offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Result of Action

Quinoxaline derivatives have been associated with a wide range of biological activities .

Action Environment

A stable radical anion of quinoxalin-2(1h)-one has been reported to activate atmospheric dioxygen under wet conditions .

Direcciones Futuras

Future developments of multi-component reactions of quinoxalin-2(1 H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

Propiedades

IUPAC Name |

(6aS)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLVNXOZVWAGH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@@H](C1)C(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

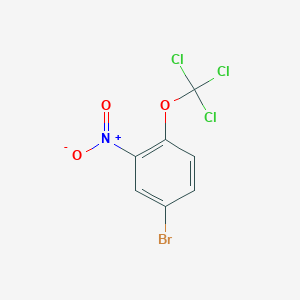

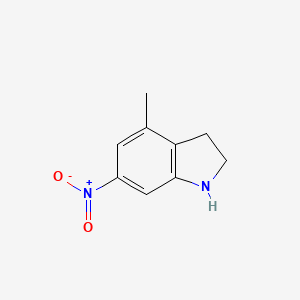

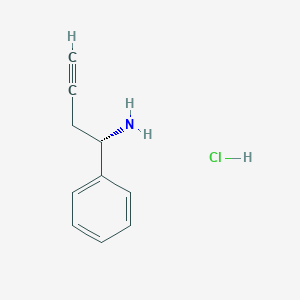

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)

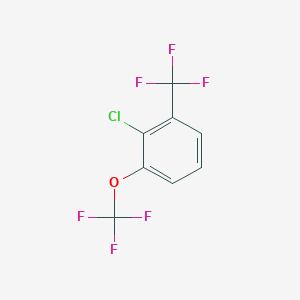

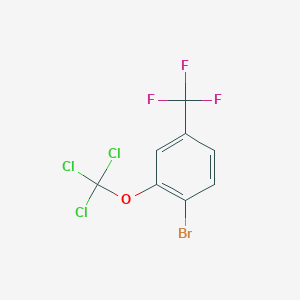

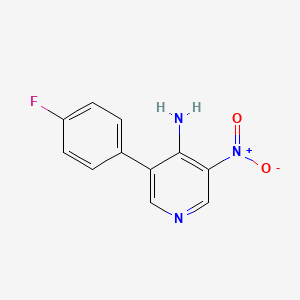

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)

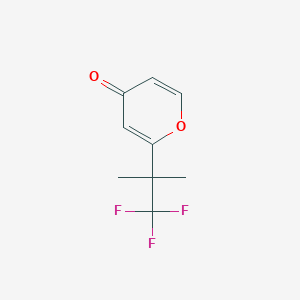

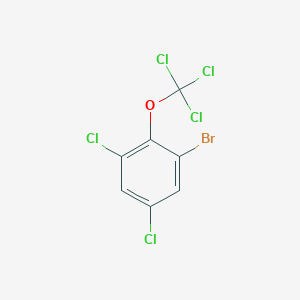

![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)